molecular formula C17H12N4 B11848475 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 77746-92-0

1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11848475
CAS No.: 77746-92-0
M. Wt: 272.30 g/mol
InChI Key: QIIWOPAYXIJGMJ-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with formic acid and hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using orthophosphoric acid to yield 1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further cyclized to form the desired pyrazolo[3,4-D]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods prioritize high yield, atom efficiency, and the use of environmentally friendly reagents. One-pot synthesis techniques, such as the use of microwave-assisted or grinding methods, are commonly employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-D]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[3,4-D]pyrimidines with diverse functional groups .

Scientific Research Applications

1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK2 active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Properties

CAS No.

77746-92-0

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

1,3-diphenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-18-12-19-17(15)21(20-16)14-9-5-2-6-10-14/h1-12H

InChI Key

QIIWOPAYXIJGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=NC=NC=C23)C4=CC=CC=C4

Origin of Product

United States

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